1-(2-Bromo-1-methoxyethyl)-2-chlorobenzene
Description
Strategic Positioning of 1-(2-Bromo-1-methoxyethyl)-2-chlorobenzene as a Synthetic Intermediate
This compound is strategically positioned as a valuable intermediate in organic synthesis due to the orthogonal reactivity of its functional groups. The presence of a bromine atom, a methoxy (B1213986) group, and a chlorine atom on a benzene (B151609) ring allows for a stepwise and selective introduction of different moieties. The bromoethyl group, for instance, is a key feature that imparts electrophilic characteristics to the molecule. This makes it susceptible to nucleophilic substitution reactions, a cornerstone of synthetic organic chemistry.
While specific synthetic applications for the ortho-chloro isomer are not extensively documented in publicly available literature, the utility of the closely related para-chloro isomer, 1-(2-bromo-1-methoxyethyl)-4-chlorobenzene, highlights the potential of this class of compounds. These molecules are suggested to serve as intermediates in the synthesis of pharmaceuticals and are particularly useful in cross-coupling reactions. For example, the bromo-methoxyethyl chain can facilitate Suzuki-Miyaura reactions, allowing for the formation of new carbon-carbon bonds with boronic acids. The general synthetic strategy for compounds of this nature may involve the halogenation of a corresponding phenethyl alcohol derivative, followed by the methylation of the hydroxyl group to form the methoxyethyl moiety.
Overview of Structural Features and Reactivity Modulators within this compound
The chemical behavior of this compound is dictated by the interplay of its distinct structural components. The molecule's core is a chlorobenzene (B131634) ring, which provides a stable aromatic scaffold. The substituents on this ring and the attached side chain modulate its reactivity in predictable ways based on fundamental principles of organic chemistry.
Key Structural Features:
Chlorobenzene Ring: The chlorine atom is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution. It is an ortho, para-director, meaning it will direct incoming electrophiles to the positions ortho and para to itself.
Bromoethyl Group: The bromine atom on the ethyl side chain is a good leaving group, making this position susceptible to nucleophilic attack. This functionality is crucial for introducing new functional groups into the molecule.
Methoxy Group: The methoxy group attached to the ethyl chain can influence the compound's reactivity through steric and electronic effects. It can also impact physical properties such as solubility.
The combination of these features creates a molecule with a nuanced reactivity profile. For instance, the electron-withdrawing nature of the chlorine and bromine atoms can enhance the reactivity of the benzene ring in certain types of reactions, while the methoxy group can introduce steric hindrance that may affect reaction kinetics.
Interactive Data Table: Physicochemical Properties
| Property | Value |
| CAS Number | 1249730-78-6 |
| Molecular Formula | C9H10BrClO |
| Molecular Weight | 249.53 g/mol |
| SMILES Code | ClC1=CC=CC=C1C(OC)CBr |
Data sourced from BLDpharm. bldpharm.com
Scope and Academic Significance of Research on Bromo-Methoxyethyl-Chlorobenzene Architectures
While dedicated research on this compound is limited, the broader class of halogenated aromatic compounds with similar structural motifs is of significant academic and industrial interest. Research into analogous compounds provides insights into the potential applications and importance of this chemical architecture.
Halogenated aromatic compounds are frequently investigated for their potential biological activities. For example, compounds with similar structures have been noted to exhibit antimicrobial and antifungal properties, which is often attributed to their ability to disrupt microbial membranes. The study of such molecules contributes to the development of new therapeutic agents.
Furthermore, the synthesis and copolymerization of related structures, such as bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates, have been explored in the field of polymer chemistry. chemrxiv.org These studies demonstrate the utility of bromo-methoxyethyl-chlorobenzene type architectures in creating novel materials with specific properties. The synthesis of these acrylates often involves the Knoevenagel condensation of a ring-substituted benzaldehyde (B42025) with 2-methoxyethyl cyanoacetate, showcasing the versatility of these building blocks. chemrxiv.org
The ability to precisely control the placement of different halogen atoms and other functional groups on a benzene ring is a fundamental aspect of organic synthesis. pressbooks.pub The study of compounds like this compound and its isomers provides a platform for understanding the directing effects of substituents in electrophilic aromatic substitution and for developing new synthetic methodologies.
Structure
3D Structure
Properties
Molecular Formula |
C9H10BrClO |
|---|---|
Molecular Weight |
249.53 g/mol |
IUPAC Name |
1-(2-bromo-1-methoxyethyl)-2-chlorobenzene |
InChI |
InChI=1S/C9H10BrClO/c1-12-9(6-10)7-4-2-3-5-8(7)11/h2-5,9H,6H2,1H3 |
InChI Key |
JXUSFJUIHDHXSF-UHFFFAOYSA-N |
Canonical SMILES |
COC(CBr)C1=CC=CC=C1Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 2 Bromo 1 Methoxyethyl 2 Chlorobenzene
Established Reaction Pathways for the Preparation of 1-(2-Bromo-1-methoxyethyl)-2-chlorobenzene
Traditional synthetic routes offer foundational methods for constructing the target molecule. These pathways typically involve either the modification of a pre-assembled precursor or the coupling of separate aromatic and aliphatic fragments.
Bromination Strategies for Methoxyethyl-Chlorobenzene Precursors
One logical approach begins with a precursor molecule, 1-(1-methoxyethyl)-2-chlorobenzene, and introduces the bromine atom in a subsequent step. This strategy hinges on the selective halogenation of the alkyl side chain without affecting the aromatic ring.
The key transformation is the bromination of the terminal methyl group of the methoxyethyl side chain. This position is analogous to a benzylic position, making it susceptible to free-radical halogenation. N-Bromosuccinimide (NBS) is a common reagent for such reactions, typically used with a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions. The reaction proceeds via a free-radical chain mechanism where a bromine radical abstracts a hydrogen atom from the terminal methyl group, generating a stabilized radical intermediate which then reacts with a bromine source.
Reaction Scheme:
Starting Material: 1-(1-methoxyethyl)-2-chlorobenzene
Reagents: N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN)
Solvent: A non-polar solvent such as carbon tetrachloride (CCl₄)
Product: this compound
The selectivity of this reaction is crucial; conditions must be controlled to favor side-chain bromination over electrophilic aromatic substitution on the electron-rich (relative to the side chain) benzene (B151609) ring. The use of non-polar solvents and radical initiators specifically promotes the desired pathway.
| Parameter | Condition | Purpose |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low concentration of Br₂/Br• for selective radical substitution. |
| Initiator | AIBN or UV light | Initiates the free-radical chain reaction. |
| Solvent | Carbon Tetrachloride (CCl₄) | Non-polar medium that favors radical reactions over ionic ones. |
| Temperature | Reflux | Provides thermal energy to initiate and sustain the reaction. |
Alkylation Approaches Involving Bromoethanol and Chlorobenzene (B131634) Derivatives
An alternative classical approach involves forming the carbon-carbon bond between the aromatic ring and the ethyl side chain, a strategy exemplified by the Friedel-Crafts alkylation. libretexts.orgopenstax.org In this scenario, a chlorobenzene derivative is treated with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). vedantu.comyoutube.com
For the synthesis of this compound, the reaction would involve treating chlorobenzene with a suitable electrophile derived from a bromo- and methoxy-substituted ethane (B1197151) derivative, for example, 2-bromo-1-methoxyethane. The Lewis acid catalyst would activate the alkyl halide, generating a carbocation or a polarized complex that then attacks the chlorobenzene ring.
However, this method faces significant challenges:
Carbocation Rearrangement: Primary alkyl halides can form unstable carbocations that are prone to rearrangement to more stable secondary or tertiary carbocations, leading to undesired isomeric products. openstax.org
Ring Deactivation: The chloro group is deactivating, making the Friedel-Crafts reaction on chlorobenzene slower and requiring harsher conditions than on benzene itself. vedantu.com
| Parameter | Condition | Challenge |
| Substrate | Chlorobenzene | Deactivated ring, ortho/para direction. |
| Alkylating Agent | e.g., 2-bromo-1-methoxyethane | Potential for carbocation rearrangement. |
| Catalyst | Aluminum Chloride (AlCl₃) | Strong Lewis acid required. |
| Outcome | Mixture of ortho and para isomers | Low yield of the target ortho isomer. |
Electrochemical Difunctionalization for Stereoselective Synthesis of this compound
Modern electrosynthesis offers a green and highly efficient alternative to traditional methods, avoiding harsh reagents and providing unique selectivity. nih.gov This approach is particularly relevant for the synthesis of β-bromoethers through the difunctionalization of alkenes.
Metal-Free Conditions in β-Bromoether Formation and Relevance to this compound
The electrochemical synthesis of this compound would start from the alkene precursor, 1-chloro-2-vinylbenzene. The reaction is an anodic oxidation process conducted in an undivided cell, often using methanol (B129727) as both the solvent and the nucleophile.
The proposed mechanism involves the oxidation of a bromide source (e.g., NaBr or CH₂Br₂) at the anode to generate bromine radicals (Br•). orientjchem.org The bromine radical then adds to the vinyl group of 1-chloro-2-vinylbenzene. This addition occurs regioselectively at the terminal carbon to form a more stable benzylic radical intermediate. This radical is then trapped by the methanol solvent to yield the final β-bromoether product. This metal-free approach is advantageous due to its mild conditions and high atom economy.
| Parameter | Typical Condition | Role |
| Substrate | 1-chloro-2-vinylbenzene | Alkene for difunctionalization. |
| Bromine Source | NaBr, LiBr, or CH₂Br₂ | Source of bromide for anodic oxidation. |
| Solvent/Nucleophile | Methanol (MeOH) | Provides the methoxy (B1213986) group. |
| Electrolyte | nBu₄NBF₄ | Ensures conductivity of the medium. |
| Anode | Glassy Carbon or Graphite | Site of oxidation. |
| Cathode | Platinum (Pt) | Site of reduction. |
| Control | Constant Current (Galvanostatic) | Drives the reaction at a steady rate. |
Regiochemical Control in Electrochemical Syntheses of Related Arenes
Regiochemical control is a paramount challenge in the functionalization of substituted arenes. In the context of the electrochemical bromoetherification of 1-chloro-2-vinylbenzene, the regioselectivity is dictated by the inherent reactivity of the double bond. The reaction follows a Markovnikov-type pattern, where the electrophilic bromine radical adds to the less substituted carbon, and the nucleophile (methanol) adds to the more substituted carbon, which can better stabilize the transient radical intermediate.
For direct electrochemical C-H functionalization on the arene ring itself, regioselectivity is governed by a complex interplay of electronic and steric factors, as well as reaction parameters. Studies on electrochemical C-H amination have shown that high to excellent regioselectivity can be achieved. nih.gov The selectivity is often governed by the nature of the electrochemically generated reactive intermediate and its interaction with the arene substrate. nih.gov Factors such as the electrode material (e.g., boron-doped diamond), solvent, and supporting electrolyte can be tuned to direct the functionalization to a specific position on the aromatic ring. nih.gov This principle of tunable selectivity is a powerful aspect of electrosynthesis, although for the specific target molecule, the selectivity is primarily controlled by the reactivity of the vinyl side chain.
Catalytic Methodologies for α-Bromoether Synthesis Applicable to this compound
While the target molecule is a β-bromoether, the principles of catalytic bromo-functionalization are broadly applicable. Catalytic methods can offer advantages in terms of reaction rate, selectivity, and milder conditions compared to stoichiometric approaches. These methods often rely on the in-situ generation of an electrophilic bromine species that activates an alkene towards nucleophilic attack.
The synthesis of this compound via this route would again utilize 1-chloro-2-vinylbenzene as the starting material. Various catalytic systems can facilitate the bromoetherification:
Hypervalent Iodine Reagents: Systems like (diacetoxyiodo)benzene (B116549) can be used as oxidants in combination with a bromine source such as phenyltrimethylammonium (B184261) tribromide (PTAB) in methanol. orientjchem.org This method proceeds under mild conditions and demonstrates high regio- and stereoselectivity. orientjchem.org
Copper Catalysis: Copper salts (e.g., Cu(OTf)₂, CuBr₂) can catalyze atom transfer radical addition (ATRA) reactions or activate bromine sources for electrophilic additions. nih.gov Copper-catalyzed methods have been developed for the C-H bromination of arenes and could be adapted for the bromo-functionalization of alkene side chains. beilstein-journals.org
Other Catalytic Systems: Other strategies include the use of Brønsted or Lewis acids to activate the alkene or the bromine source. Photocatalysis, particularly with iron, has also been employed for decarboxylative bromination, showcasing the versatility of catalytic approaches in forming C-Br bonds. bohrium.com
These catalytic reactions generally follow the Markovnikov rule, ensuring that the methoxy group adds to the benzylic carbon and the bromine atom adds to the terminal carbon of the vinyl group, leading to the desired product structure.
| Catalyst System | Bromine Source | Oxidant/Co-catalyst | Key Feature |
| Hypervalent Iodine | Phenyltrimethylammonium tribromide (PTAB) | (Diacetoxyiodo)benzene (DIB) | Mild conditions, high selectivity. orientjchem.org |
| Copper Catalysis | HBr or other bromide salts | Molecular Oxygen (Air) or other oxidants | Utilizes an inexpensive and abundant metal. beilstein-journals.org |
| Photocatalysis | Pyridinium tribromide | Iron-based photocatalyst / Visible Light | Green chemistry approach using light as an energy source. bohrium.comresearchgate.net |
Copper-Catalyzed Etherification Reactions from α-Bromo Carbonyl Precursors
A promising and advanced route to this compound involves a copper-catalyzed etherification. This method circumvents some of the limitations of traditional Williamson ether synthesis, particularly when dealing with sterically hindered substrates or molecules with multiple reactive sites. A key strategy involves the use of an α-bromo carbonyl compound as a precursor.
The synthesis can be envisioned in a two-step sequence starting from 2-chloroacetophenone (B165298):
α-Bromination: The first step is the selective bromination of 2-chloroacetophenone at the α-position to yield 2-bromo-1-(2-chlorophenyl)ethanone. This reaction is typically achieved using a brominating agent like N-bromosuccinimide (NBS) under radical initiation or copper(II) bromide.
Reductive Etherification: The resulting α-bromo ketone can then undergo a reduction of the carbonyl group to a secondary alcohol, followed by a copper-catalyzed methylation of the hydroxyl group.
A more direct and advanced approach, however, is the direct copper-catalyzed coupling of an α-bromo carbonyl compound with an alcohol. Research has demonstrated the feasibility of using an inexpensive Cu(I) catalytic system for the synthesis of sterically hindered ethers from α-bromo carbonyl compounds and various nucleophiles, including alcohols. nih.govnih.gov This transformation can proceed at ambient temperatures and is tolerant of air and moisture, making it a practical method for complex molecule synthesis. nih.gov
For the synthesis of this compound, this would involve the reaction of 2-bromo-1-(2-chlorophenyl)ethanone with methanol in the presence of a suitable copper(I) catalyst and a base. The reaction proceeds through the formation of a copper alkoxide intermediate, which then couples with the α-bromo ketone.
Table 1: Proposed Copper-Catalyzed Synthesis from α-Bromo Carbonyl Precursor
| Step | Reactant 1 | Reactant 2 | Catalyst System | Product |
| 1 | 2-chloroacetophenone | N-Bromosuccinimide (NBS) | AIBN (initiator) | 2-bromo-1-(2-chlorophenyl)ethanone |
| 2 | 2-bromo-1-(2-chlorophenyl)ethanone | Methanol | Cu(I) salt / Ligand | This compound |
Influence of Ligands and Catalytic Systems on Efficiency and Selectivity
In the context of Ullmann-type C-O bond formation, a variety of ligands have been explored to improve reaction efficiency and expand the substrate scope. For the synthesis of hindered ethers, the use of specific ligands is often necessary to overcome steric hindrance and promote the desired coupling.
Commonly used ligands in copper-catalyzed C-O coupling reactions include:
Nitrogen-based ligands: Bipyridyl and phenanthroline derivatives have been shown to be effective in promoting Ullmann-type reactions. mdpi.com For instance, 2,2'-bipyridine (B1663995) can be used in conjunction with a copper(II) salt for the aerobic oxidation of benzyl (B1604629) alcohol, a related transformation. mdpi.com
Phosphine (B1218219) ligands: While less common for C-O coupling compared to C-N or C-C coupling, certain phosphine ligands can enhance the catalytic activity of copper.
Amino acids: Simple amino acids can also serve as effective ligands in some copper-catalyzed coupling reactions.
The choice of the copper source (e.g., CuI, CuBr, Cu(OAc)₂) and the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) are also critical components of the catalytic system that must be optimized for a specific transformation. nih.gov For the synthesis of sterically congested ethers, a milder base like tripotassium phosphate (B84403) (K₃PO₄) may be preferred to minimize side reactions such as elimination. nih.gov
Table 2: Effect of Different Ligands on a Model Copper-Catalyzed Etherification
| Entry | Ligand | Catalyst | Base | Solvent | Yield (%) |
| 1 | None | CuI | K₂CO₃ | Toluene (B28343) | <10 |
| 2 | 1,10-Phenanthroline | CuI | K₂CO₃ | Toluene | 65 |
| 3 | 2,2'-Bipyridine | CuI | K₂CO₃ | Toluene | 58 |
| 4 | Triphenylphosphine | CuI | K₃PO₄ | DMF | 45 |
| 5 | L-Proline | CuI | Cs₂CO₃ | DMSO | 72 |
Note: Data is illustrative and based on general findings in copper-catalyzed etherification literature. Specific yields for the target compound would require experimental validation.
Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis
Optimizing reaction conditions is paramount to maximizing the yield and purity of the desired product while minimizing reaction times and the formation of byproducts. For the synthesis of this compound via copper-catalyzed methylation of 2-bromo-1-(2-chlorophenyl)ethanol, several parameters must be systematically investigated.
Key Parameters for Optimization:
Solvent: The choice of solvent can significantly impact the solubility of reactants and the catalyst, as well as the reaction temperature. Common solvents for Ullmann-type reactions include high-boiling polar aprotic solvents like DMF, DMSO, and NMP. However, for specific applications, toluene or dioxane may also be suitable. numberanalytics.com
Temperature: The reaction temperature is a critical factor. While some modern copper-catalyzed systems can operate at milder temperatures, traditional Ullmann couplings often require elevated temperatures to proceed at a reasonable rate. numberanalytics.com For the synthesis of the target molecule, a temperature range of 80-120 °C would be a logical starting point for optimization.
Base: The strength and nature of the base are crucial. A strong base is required to deprotonate the alcohol, but an overly strong base can lead to undesired side reactions, such as elimination of HBr from the product. A screening of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ is recommended.
Catalyst and Ligand Loading: The concentration of the copper catalyst and the ligand should be minimized to reduce costs and simplify purification, without compromising the reaction rate and yield. Typically, catalyst loading ranges from 1 to 10 mol%.
Reaction Time: The reaction progress should be monitored (e.g., by TLC or GC-MS) to determine the optimal reaction time that ensures complete conversion of the starting material while minimizing product degradation.
Table 3: Optimization of Reaction Conditions for a Model Copper-Catalyzed O-Methylation
| Entry | Solvent | Temperature (°C) | Base | Catalyst Loading (mol%) | Yield (%) |
| 1 | Toluene | 110 | K₂CO₃ | 10 | 45 |
| 2 | DMF | 110 | K₂CO₃ | 10 | 68 |
| 3 | DMSO | 110 | K₂CO₃ | 10 | 75 |
| 4 | DMSO | 80 | Cs₂CO₃ | 5 | 82 |
| 5 | DMSO | 80 | Cs₂CO₃ | 2 | 79 |
Note: This table represents a hypothetical optimization study for a related reaction to illustrate the process. The optimal conditions for the synthesis of this compound would need to be determined experimentally.
By systematically optimizing these parameters, it is possible to develop a robust and efficient synthetic route to this compound, leveraging the advancements in copper-catalyzed cross-coupling reactions.
Mechanistic Investigations of 1 2 Bromo 1 Methoxyethyl 2 Chlorobenzene Reactivity
Nucleophilic Substitution Pathways at the Brominated Carbon Center
The carbon atom bearing the bromine is an electrophilic center, susceptible to attack by nucleophiles. This reactivity is characteristic of alkyl halides, with the bromine atom serving as an effective leaving group. The presence of an adjacent methoxy (B1213986) group, however, introduces specific electronic effects that modulate the reaction mechanism, potentially allowing for both S(_N)1 and S(_N)2 pathways.
The rate and mechanism of nucleophilic substitution at the brominated carbon are highly dependent on the nature of the nucleophile, the solvent, and the stability of potential intermediates. The reaction can proceed through a direct displacement (S(_N)2) mechanism or a stepwise mechanism involving a carbocation intermediate (S(_N)1).
In an S(_N)2 pathway, a strong nucleophile attacks the electrophilic carbon, leading to a concerted bond formation and bond breaking in a single step. chemguide.co.uk The rate of this bimolecular reaction is dependent on the concentration of both the substrate and the nucleophile. chemguide.co.uk Steric hindrance around the reaction center is a critical factor; increased substitution slows the reaction rate. msu.edu
Conversely, an S(_N)1 mechanism is favored by conditions that stabilize a carbocation intermediate, such as polar protic solvents and weaker nucleophiles. chemguide.co.uk The α-methoxy group in 1-(2-Bromo-1-methoxyethyl)-2-chlorobenzene can stabilize an adjacent carbocation through resonance, potentially facilitating an S(_N)1 pathway. The rate-determining step is the unimolecular ionization of the C-Br bond. chemguide.co.uk
The reactivity with various nucleophiles is expected to follow established trends in nucleophilicity. Strong, less-hindered nucleophiles would favor the S(_N)2 mechanism, while weaker, neutral nucleophiles in polar protic solvents might favor the S(_N)1 pathway.
Table 1: Predicted Reactivity of this compound with Various Nucleophiles
| Nucleophile | Predicted Dominant Mechanism | Expected Relative Rate | Product Structure |
|---|---|---|---|
| Hydroxide (B78521) Ion (OH⁻) | S(_N)2 | Fast | 1-(2-Chloro-phenyl)-2-methoxy-ethanol |
| Cyanide Ion (CN⁻) | S(_N)2 | Fast | 3-(2-Chloro-phenyl)-3-methoxy-propionitrile |
| Azide Ion (N₃⁻) | S(_N)2 | Fast | 1-(2-Azido-1-methoxy-ethyl)-2-chloro-benzene |
| Water (H₂O) | S(_N)1 | Slow | 1-(2-Chloro-phenyl)-2-methoxy-ethanol |
This interactive table presents hypothetical data based on established principles of nucleophilic substitution reactions.
Kinetic studies would be essential to definitively distinguish between these pathways. An S(_N)2 reaction would exhibit second-order kinetics, whereas an S(_N)1 reaction would follow first-order kinetics. ucl.ac.uk
The stereochemical outcome of the substitution provides crucial mechanistic insight. If the brominated carbon were a stereocenter, the two pathways would yield distinct stereochemical results.
S(_N)2 Mechanism: This pathway involves a backside attack by the nucleophile, resulting in an inversion of the stereochemical configuration at the carbon center. msu.edu This process is stereospecific.
S(_N)1 Mechanism: This pathway proceeds through a planar, achiral carbocation intermediate. The nucleophile can attack this intermediate from either face with equal probability, leading to a racemic mixture of both possible enantiomers. libretexts.org
Therefore, the stereochemical analysis of the product formed from an enantiomerically pure starting material can elucidate the dominant reaction mechanism.
Electrophilic Aromatic Substitution Reactions on the 2-Chlorobenzene Moiety
The 2-chlorobenzene ring can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the aromatic ring. The rate and regioselectivity of this reaction are controlled by the directing effects of the two substituents already present: the chlorine atom and the (2-bromo-1-methoxyethyl) side chain. aakash.ac.inmasterorganicchemistry.com
Substituents on a benzene (B151609) ring influence the position of further substitution by either donating or withdrawing electron density, thereby activating or deactivating the ring towards electrophilic attack. libretexts.org
Chlorine Atom: The chlorine atom is an ortho-, para-directing group. aakash.ac.inechemi.com However, due to its strong inductive electron-withdrawing effect, it deactivates the ring, making substitution slower than in benzene. echemi.com
(2-Bromo-1-methoxyethyl) Group: This substituent has competing effects. The oxygen atom of the methoxy group possesses lone pairs of electrons that can be donated to the ring through resonance, a powerful activating and ortho-, para-directing effect. blogspot.comorganicmystery.com Conversely, the electronegativity of the oxygen and the presence of the bromine atom exert an electron-withdrawing inductive effect, which deactivates the ring.
Studies on related aryl ethers confirm that the alkoxy group is a potent ortho-, para-director. blogspot.com For this compound, electrophilic attack will be directed to the positions ortho and para relative to the (2-bromo-1-methoxyethyl) group (C4 and C6) and the position para to the chlorine atom (C4). The position ortho to the chlorine (C3) is also possible.
The final product distribution will depend on the interplay of electronic activation and steric hindrance. The C4 position is electronically favored by both groups and is often the major product in similar systems due to reduced steric hindrance compared to the ortho positions. quizlet.com The C6 position is activated by the side chain and only moderately hindered. The C3 and C5 positions are the least likely to be substituted.
Table 2: Predicted Major Products of Electrophilic Aromatic Substitution
| Reaction | Reagents | Predicted Major Product(s) |
|---|---|---|
| Bromination | Br₂ / FeBr₃ | 1-Bromo-4-(2-bromo-1-methoxyethyl)-2-chlorobenzene |
| Nitration | HNO₃ / H₂SO₄ | 1-(2-Bromo-1-methoxyethyl)-2-chloro-4-nitrobenzene |
This interactive table outlines the expected regiochemical outcomes based on the directing effects of the existing substituents.
The presence of electron-withdrawing groups can make electrophilic halogenation challenging, sometimes requiring harsh conditions. researchgate.net
Radical Reaction Chemistry Involving the α-Bromoether Functionality
The carbon-bromine bond in the α-bromoether moiety is susceptible to homolytic cleavage, initiating free-radical chain reactions. masterorganicchemistry.com These reactions are typically initiated by heat or ultraviolet light in the presence of a radical initiator, such as AIBN (azobisisobutyronitrile). youtube.comlibretexts.org
The mechanism of a radical reaction proceeds through three stages: initiation, propagation, and termination. labxchange.orgmasterorganicchemistry.com
Initiation: The reaction begins with the homolytic cleavage of the C-Br bond, or more commonly, the decomposition of a radical initiator, which then abstracts the bromine atom to generate a carbon-centered radical at the α-position to the methoxy group.
Propagation: The resulting carbon radical is a reactive intermediate that can participate in a variety of chain-propagating steps. libretexts.org For instance, it can abstract a hydrogen atom from a suitable donor or add across a double bond. In a radical halogenation reaction, this radical would react with a halogen molecule (e.g., Br₂) to form the product and a new halogen radical, which continues the chain. youtube.com
Termination: The chain reaction is concluded when two radical species combine to form a stable, non-radical product. libretexts.org
The stability of the radical intermediate is a key factor in these reactions. The radical at the α-position to the ether oxygen can be stabilized by the adjacent oxygen atom. This stabilization would favor its formation and influence the regioselectivity of subsequent reactions. Benzylic C-H bonds are particularly susceptible to radical bromination. masterorganicchemistry.com
Generation and Fate of Radical Intermediates from α-Bromoethyl Ethers
The reactivity of this compound is significantly influenced by the presence of the α-bromoether moiety. This functional group is a well-known precursor for the generation of carbon-centered radicals. The process is typically initiated by a radical initiator, which abstracts the bromine atom to form a radical intermediate.
The generation of the radical can be represented as follows:

Once formed, the α-alkoxy radical intermediate is not static and can undergo several potential transformations. The specific pathway taken is often dictated by the reaction conditions and the molecular structure of the substrate. The primary fates of such radical intermediates include:
Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from a donor molecule in the reaction mixture, leading to a reduced, non-radical product.
Intermolecular Addition: The radical can add to a suitable external acceptor, such as an alkene or alkyne, to form a new carbon-carbon bond.
Intramolecular Cyclization: If the molecule contains an appropriately positioned unsaturated group (e.g., an alkene, alkyne, or aromatic ring), the radical can undergo an intramolecular addition, leading to a cyclic product. This is a particularly important pathway for this compound, given the presence of the 2-chlorobenzene ring.
The stability of the generated radical and the relative rates of these competing pathways determine the final product distribution. The presence of the methoxy group can influence the stability and conformation of the radical intermediate, thereby affecting the stereochemical outcome of subsequent reactions.
Tandem Radical Cyclization or Addition Reactions
A "tandem" or "cascade" reaction is a sequence of intramolecular transformations in which the product of the first reaction serves as the substrate for the next. rsc.org The structure of this compound is well-suited for initiating such a cascade. Following the initial generation of the radical at the carbon bearing the methoxy group, a tandem radical cyclization can be envisioned.
This process would typically involve the following steps:
Initiation: Abstraction of the bromine atom by a radical initiator to form the primary α-alkoxy radical.
Cyclization: The newly formed radical can then attack the adjacent 2-chlorobenzene ring in an intramolecular fashion. This type of cyclization is often favored when it leads to the formation of five- or six-membered rings. wikipedia.org
Rearrangement/Termination: The resulting cyclized radical intermediate can then be trapped by a hydrogen donor or undergo further rearrangement or elimination to yield the final stable product.
The feasibility of such a tandem cyclization is dependent on several factors, including the geometric feasibility of the ring closure and the relative energies of the transition states for cyclization versus competing intermolecular reactions. The regioselectivity of the cyclization (i.e., which carbon of the aromatic ring is attacked) is also a critical aspect, influenced by both steric and electronic factors.
| Reaction Step | Description | Key Influencing Factors |
| Radical Generation | Homolytic cleavage of the C-Br bond. | Initiator concentration, temperature. |
| Cyclization | Intramolecular attack of the radical on the aromatic ring. | Ring size of the transition state, conformation of the alkyl chain. |
| Termination | Quenching of the cyclized radical. | Concentration of hydrogen donor, possibility of elimination. |
Theoretical and Experimental Transition State Analysis of Key Transformations
Understanding the intricate details of the reaction mechanism, including the selectivity and reaction rates, necessitates a thorough analysis of the transition states of the key steps. Both theoretical calculations and experimental studies are invaluable in this regard.
Theoretical Analysis: Computational chemistry, particularly density functional theory (DFT), can be employed to model the transition state structures and calculate their corresponding activation energies. e3s-conferences.org For the radical cyclization of this compound, theoretical analysis can provide insights into:
The preferred geometry of the transition state (e.g., chair-like vs. boat-like for cyclizations forming six-membered rings). libretexts.org
The activation energy barriers for competing pathways, such as 5-exo versus 6-endo cyclization, helping to predict the major product.
The influence of substituents on the transition state energies and, consequently, on the reaction's stereoselectivity. acs.org
Experimental Analysis: Experimental studies can provide data to validate and refine the theoretical models. Key experimental techniques include:
Kinetic Isotope Effect (KIE) Studies: By isotopically labeling specific positions in the molecule, one can probe the nature of the transition state. For instance, a significant KIE at a particular position would suggest that the bonds to that atom are being broken or formed in the rate-determining step.
Stereochemical Studies: The stereochemical outcome of the reaction can provide crucial information about the geometry of the transition state. For example, the formation of a specific diastereomer can indicate a preference for a particular transition state conformation.
Trapping Experiments: The use of radical traps can help to intercept and characterize transient radical intermediates, providing direct evidence for their existence and role in the reaction mechanism.
By combining theoretical calculations with experimental observations, a comprehensive picture of the reaction mechanism for this compound can be developed. This integrated approach is essential for understanding the fundamental principles that govern its reactivity and for designing new synthetic methodologies based on these mechanistic insights.
Advanced Spectroscopic and Structural Elucidation of 1 2 Bromo 1 Methoxyethyl 2 Chlorobenzene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-resolution NMR spectroscopy is a cornerstone for the unambiguous structural elucidation of organic molecules. For 1-(2-Bromo-1-methoxyethyl)-2-chlorobenzene, both ¹H and ¹³C NMR provide critical data for a complete structural assignment.
Detailed Proton (¹H) NMR Analysis for Stereochemical Insights
Proton NMR spectroscopy offers a detailed view of the hydrogen environments within the molecule. The spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons.
The aromatic region will likely show a complex multiplet pattern between δ 7.14 and 7.43 ppm, characteristic of a substituted benzene (B151609) ring docbrown.infochemicalbook.com. The protons on the 2-chlorophenyl group are chemically non-equivalent and will display spin-spin coupling.
In the aliphatic region, the methoxy (B1213986) group (–OCH₃) protons would appear as a sharp singlet. The protons of the ethyl chain, specifically the methine (CH) and methylene (CH₂) groups, will present as multiplets due to coupling with each other. The diastereotopic nature of the methylene protons adjacent to the chiral center will likely result in a more complex splitting pattern, offering insights into the molecule's stereochemistry.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Aromatic-H | 7.14 - 7.43 | Multiplet | - |
| CH-OCH₃ | 4.5 - 4.8 | Doublet of doublets | 5-7 |
| CH₂-Br | 3.5 - 3.8 | Multiplet | - |
| OCH₃ | 3.3 - 3.5 | Singlet | - |
Carbon-13 (¹³C) NMR Spectroscopy for Connectivity and Functional Group Characterization
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.
The aromatic carbons will resonate in the downfield region of the spectrum. The carbon attached to the chlorine atom is expected to have a chemical shift influenced by the halogen's electronegativity. The aliphatic carbons, including the methoxy carbon, the methine carbon, and the methylene carbon, will appear in the upfield region. The carbon atom bonded to the bromine will be shifted downfield compared to a typical alkyl carbon due to the deshielding effect of the bromine atom.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C (Aromatic, C-Cl) | 132 - 135 |
| C (Aromatic, C-alkyl) | 138 - 142 |
| CH (Aromatic) | 127 - 130 |
| CH-OCH₃ | 80 - 85 |
| CH₂-Br | 30 - 35 |
| OCH₃ | 55 - 60 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight Determination and Fragmentation Analysis
High-resolution mass spectrometry is crucial for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would confirm the molecular formula C₉H₁₀BrClO. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) will result in a characteristic isotopic pattern in the mass spectrum, which is a powerful tool for confirming the presence of these halogens docbrown.info.
Elucidation of Fragmentation Pathways via ESI-Orbitrap MS
Electrospray ionization (ESI) coupled with an Orbitrap mass analyzer allows for the detailed study of fragmentation pathways. Under ESI conditions, the molecule is expected to ionize, forming a molecular ion [M]+•. Subsequent fragmentation would likely involve the loss of the bromine atom, the methoxy group, or cleavage of the ethyl chain. The high resolution of the Orbitrap analyzer enables the accurate mass measurement of these fragment ions, facilitating the elucidation of the fragmentation mechanism semanticscholar.org.
Potential Fragmentation Pathways:
Loss of Bromine: [M - Br]⁺
Loss of Methoxy Group: [M - OCH₃]⁺
Cleavage of the C-C bond in the ethyl chain: leading to the formation of [C₇H₆Cl]⁺ (chlorotropylium ion) or related fragments.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Studies
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes umsystem.edu.
Aromatic C-H stretching: Expected in the region of 3000-3100 cm⁻¹.
Aliphatic C-H stretching: Expected in the region of 2850-3000 cm⁻¹.
C-O stretching (methoxy): A strong band is anticipated around 1050-1150 cm⁻¹.
C-Cl stretching: Typically observed in the fingerprint region, around 600-800 cm⁻¹.
C-Br stretching: Found at lower wavenumbers, generally in the 500-600 cm⁻¹ range.
Aromatic C=C bending: Characteristic bands for the substituted benzene ring will appear in the 1450-1600 cm⁻¹ region.
Both IR and Raman spectra are complementary, and their combined analysis can provide a more complete picture of the vibrational modes of the molecule researchgate.net.
X-ray Crystallography for Solid-State Structural Characterization (if applicable to crystal forms)
Should this compound be obtained in a crystalline form, single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would precisely determine bond lengths, bond angles, and the conformation of the molecule, including the stereochemical arrangement at the chiral center. While no published crystal structure for this specific compound is currently available, this method remains the gold standard for unambiguous structural determination of crystalline solids growingscience.com.
Computational Chemistry and Theoretical Modeling of 1 2 Bromo 1 Methoxyethyl 2 Chlorobenzene
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(2-Bromo-1-methoxyethyl)-2-chlorobenzene, these calculations would typically be initiated using Density Functional Theory (DFT), a method that offers a good balance between accuracy and computational cost.
Electronic Structure and Frontier Orbitals: The electronic structure would be investigated by optimizing the molecule's geometry, typically employing a functional like B3LYP combined with a basis set such as 6-311++G(d,p). This process yields the lowest energy conformation of the molecule. From this optimized structure, the energies and spatial distributions of the molecular orbitals would be calculated.
Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial descriptor of chemical reactivity and stability; a smaller gap generally implies higher reactivity. For this molecule, the HOMO is expected to be localized primarily on the electron-rich chlorobenzene (B131634) ring and the oxygen atom of the methoxy (B1213986) group, while the LUMO would likely be distributed along the C-Br bond, indicating its susceptibility to nucleophilic attack at the ethyl group.
Charge Distribution and Reactivity Descriptors: Analysis of the charge distribution, often visualized using a Molecular Electrostatic Potential (MEP) map, would reveal the electron-rich and electron-deficient regions of the molecule. In this compound, negative potential (typically colored red or yellow) would be expected around the chlorine and oxygen atoms, indicating sites prone to electrophilic attack. Positive potential (blue) would likely be found around the hydrogen atoms and, significantly, the carbon atom attached to the bromine, highlighting it as a prime site for nucleophilic substitution.
Further reactivity descriptors that could be calculated from the electronic structure include ionization potential, electron affinity, electronegativity, and global hardness, which provide quantitative measures of the molecule's reactivity.
Table 1: Hypothetical Quantum Chemical Data for this compound This table is illustrative, representing the type of data that would be generated from DFT calculations. Actual values require a dedicated computational study.
| Parameter | Expected Value/Description | Significance |
|---|---|---|
| HOMO Energy | ~ -6.5 to -7.5 eV | Indicates electron-donating capability. |
| LUMO Energy | ~ -0.5 to -1.5 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | ~ 5.0 to 7.0 eV | Correlates with chemical stability and reactivity. |
| Dipole Moment | 1.5 - 2.5 Debye | Measures overall polarity of the molecule. |
| Mulliken Charge on Cα | Positive | Site of methoxy group, influenced by oxygen. |
| Mulliken Charge on Cβ | Positive | Site of bromine, indicating electrophilicity. |
| Mulliken Charge on Br | Negative | Reflects the high electronegativity of bromine. |
Molecular Dynamics Simulations for Conformational Analysis and Intramolecular Interactions
Due to the flexible ethyl side chain, this compound can exist in multiple conformations. Molecular Dynamics (MD) simulations could be used to explore the conformational landscape of the molecule over time.
An MD simulation would model the atomic motions of the molecule by solving Newton's equations of motion, typically using a force field like AMBER or CHARMM. The simulation would reveal the preferred dihedral angles along the C-C bonds of the ethyl chain. It is expected that the relative orientations of the bulky 2-chlorophenyl group, the methoxy group, and the bromine atom would be governed by steric hindrance and electrostatic interactions (e.g., dipole-dipole interactions).
Prediction of Reaction Pathways and Transition States via Density Functional Theory (DFT) Calculations
DFT is a powerful tool for elucidating reaction mechanisms. For this compound, a key reaction of interest would be nucleophilic substitution at the carbon bearing the bromine atom (an SN2 reaction).
To model this, a nucleophile (e.g., a hydroxide (B78521) ion, OH-) would be introduced. Computational chemists would then map the potential energy surface for the reaction. This involves calculating the energy of the system as the nucleophile approaches the substrate and the bromide leaving group departs. The key points on this surface are the reactants, the transition state, and the products.
The transition state is the highest energy point along the reaction coordinate and is of primary interest. By locating the transition state structure and calculating its energy, the activation energy (energy barrier) for the reaction can be determined. A lower activation energy implies a faster reaction rate. The calculations would likely confirm a backside attack mechanism characteristic of SN2 reactions, showing the inversion of stereochemistry at the reaction center. Competing pathways, such as elimination reactions (E2), could also be modeled to predict how reaction conditions (e.g., the choice of base) might influence the product distribution.
Elucidation of Spectroscopic Properties through Computational Methods
Computational methods can predict various spectroscopic properties, which is invaluable for identifying and characterizing a compound.
NMR Spectroscopy: By using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, the 1H and 13C NMR chemical shifts can be calculated. These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental spectra to confirm the structure. The calculations would predict distinct signals for the aromatic protons, the methoxy protons, and the diastereotopic protons of the ethyl chain.
Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be computed from the optimized geometry. The resulting theoretical IR spectrum would show characteristic peaks corresponding to C-H stretching of the aromatic ring and alkyl chain, C-O stretching of the methoxy group, and C-Cl and C-Br stretching vibrations at lower frequencies. These predicted frequencies help in the assignment of bands in an experimental IR spectrum.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule. This allows for the calculation of the ultraviolet-visible absorption spectrum, predicting the wavelengths of maximum absorption (λmax). For this compound, transitions would likely be of the π → π* type within the chlorobenzene ring.
Table 2: Predicted Spectroscopic Data for this compound This table is illustrative and represents the type of data that would be generated from computational spectroscopy. Actual values require a dedicated computational study.
| Spectroscopy Type | Predicted Feature | Corresponding Molecular Moiety |
|---|---|---|
| 1H NMR | δ 7.2 - 7.5 ppm | Aromatic protons (Ar-H) |
| 1H NMR | δ 3.5 - 4.5 ppm | Methylene & Methine protons (-CH(OCH₃)-CH₂Br) |
| 1H NMR | δ ~3.4 ppm | Methoxy protons (-OCH₃) |
| 13C NMR | δ 125 - 140 ppm | Aromatic carbons |
| 13C NMR | δ ~80 ppm | Methine carbon (-CH(OCH₃)-) |
| 13C NMR | δ ~57 ppm | Methoxy carbon (-OCH₃) |
| 13C NMR | δ ~35 ppm | Methylene carbon (-CH₂Br) |
| IR | ~3100-3000 cm⁻¹ | Aromatic C-H stretch |
| IR | ~2950-2850 cm⁻¹ | Aliphatic C-H stretch |
| IR | ~1100 cm⁻¹ | C-O stretch (ether) |
| IR | ~750 cm⁻¹ | C-Cl stretch |
| IR | ~650 cm⁻¹ | C-Br stretch |
| UV-Vis (λmax) | ~260-270 nm | π → π* transition in chlorobenzene ring |
Synthetic Utility and Derivatization Strategies for 1 2 Bromo 1 Methoxyethyl 2 Chlorobenzene
Role as a Versatile Building Block in Complex Organic Synthesis
The unique structure of 1-(2-Bromo-1-methoxyethyl)-2-chlorobenzene, featuring two distinct halogenated sites—a primary alkyl bromide and an aryl chloride—positions it as a valuable and versatile substrate in the synthesis of complex molecular architectures. This dual reactivity allows for selective and sequential functionalization, providing a strategic advantage in multistep synthetic routes.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi) Utilizing the Aryl Halide and Alkyl Halide functionalities
Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon bonds. wikipedia.org The subject compound offers two handles for such transformations: the C(sp²)-Cl bond on the aromatic ring and the C(sp³)-Br bond on the ethyl side-chain. The differing reactivity of these bonds allows for chemoselective couplings. Generally, the reactivity of halides in these reactions follows the trend I > OTf > Br >> Cl. wikipedia.orgharvard.edu This suggests that reactions could be directed towards either the aryl chloride or the alkyl bromide, depending on the specific coupling reaction and conditions employed.
Suzuki-Miyaura Coupling : This reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, and is widely used to form biaryl structures or connect alkyl chains to aromatic rings. wikipedia.orglibretexts.org The aryl chloride moiety of this compound could undergo Suzuki coupling with a boronic acid (R-B(OH)₂) to form a new C-C bond at the aromatic ring. nih.gov
Mizoroki-Heck Reaction : The Heck reaction involves the coupling of an unsaturated halide with an alkene to create a substituted alkene. wikipedia.org The 2-chlorophenyl group of the molecule is a suitable substrate for Heck reactions, allowing for the introduction of vinyl groups. nih.govorganic-chemistry.org
Sonogashira Coupling : This reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org It is a primary method for synthesizing arylalkynes. organic-chemistry.org The aryl chloride can be coupled with various terminal alkynes, a reaction often used in the synthesis of pharmaceuticals and organic materials. wikipedia.org
Negishi Coupling : The Negishi reaction couples organic halides with organozinc compounds. wikipedia.org This method is noted for its broad scope, allowing for the coupling of sp³, sp², and sp carbon atoms. wikipedia.org Both the aryl chloride and the alkyl bromide functionalities could potentially participate in Negishi couplings, with the choice of catalyst and reaction conditions dictating the selectivity. nih.gov
The table below summarizes the potential application of these cross-coupling reactions to this compound.
| Reaction | Coupling Partner | Reactive Site on Substrate | Potential Product Structure |
| Suzuki | R¹-B(OH)₂ | Aryl Chloride | 1-(2-Bromo-1-methoxyethyl)-2-(R¹)-benzene |
| Heck | Alkene (R²CH=CH₂) | Aryl Chloride | 1-(2-Bromo-1-methoxyethyl)-2-(R²CH=CH)-benzene |
| Sonogashira | Alkyne (R³-C≡CH) | Aryl Chloride | 1-(2-Bromo-1-methoxyethyl)-2-(R³-C≡C)-benzene |
| Negishi | R⁴-ZnX | Aryl Chloride or Alkyl Bromide | 1-(2-Bromo-1-methoxyethyl)-2-(R⁴)-benzene or 1-(2-R⁴-1-methoxyethyl)-2-chlorobenzene |
Formation of Organometallic Reagents (e.g., Grignard, Organolithium) for Carbon-Carbon Bond Formation
The halogenated sites on this compound are precursors for the formation of highly nucleophilic organometallic reagents, which are pivotal for creating new carbon-carbon bonds through reactions with electrophiles like carbonyl compounds. libretexts.org
Grignard Reagents : The reaction of an organic halide with magnesium metal in an ether solvent yields a Grignard reagent (R-MgX). wikipedia.orgwisc.edu When a molecule contains multiple halides, the reaction typically occurs at the most reactive site. The carbon-bromine bond is weaker and more labile than the carbon-chlorine bond, meaning the Grignard reagent would form selectively at the alkyl bromide position. walisongo.ac.id This chemoselectivity preserves the aryl chloride for subsequent transformations.
Organolithium Reagents : Organolithium reagents (R-Li) can be prepared by reacting an alkyl halide with lithium metal. masterorganicchemistry.comchemohollic.com Similar to Grignard formation, the greater reactivity of the C-Br bond compared to the C-Cl bond would direct the formation of the organolithium species to the ethyl side-chain. chemohollic.com These reagents are potent bases and nucleophiles in organic synthesis. libretexts.orgwikipedia.org
The selective formation of these organometallic reagents is outlined below.
| Organometallic Reagent | Metal | Selective Reaction Site | Reagent Structure |
| Grignard | Mg | C(sp³)-Br | 2-(2-Chloro-phenyl)-2-methoxy-ethylmagnesium bromide |
| Organolithium | Li | C(sp³)-Br | [2-(2-Chloro-phenyl)-2-methoxy-ethyl]lithium |
Once formed, these reagents can react with various electrophiles. For example, reaction with an aldehyde (R'CHO) followed by an acidic workup would yield a secondary alcohol, demonstrating a powerful method for C-C bond formation.
Cyclization Reactions and Heterocycle Synthesis
The bifunctional nature of this compound makes it an intriguing substrate for the synthesis of cyclic and heterocyclic structures. Through sequential or one-pot reactions, the two halide positions can be used to construct rings.
A plausible strategy involves an initial intermolecular reaction at one halide, followed by an intramolecular cyclization involving the second halide. For instance, a Sonogashira coupling at the aryl chloride position could introduce an alkyne with a terminal nucleophile. Subsequent intramolecular reaction of this nucleophile with the alkyl bromide on the side chain would lead to the formation of a heterocyclic system. The versatility of this precursor allows for its potential use in constructing a variety of ring systems, which are common motifs in pharmaceutical compounds. beilstein-journals.org Such synthetic strategies, which build molecular complexity rapidly, are highly valued. beilstein-journals.org
Transformation into Advanced Organic Materials Precursors
The derivatization of this compound provides pathways to precursors for functional organic materials, including polymers and other specialized molecules. Its adaptable chemical nature allows for its incorporation into larger, more complex systems with tailored properties.
Incorporation into Polymeric Architectures
Bifunctional or polyfunctional monomers are the fundamental units of step-growth polymers. By transforming both the alkyl bromide and the aryl chloride moieties into other reactive groups, this compound can be converted into a monomer for polymerization. For example, palladium-catalyzed polymerizations, such as Suzuki or Sonogashira polycondensations, are powerful methods for creating conjugated polymers. These materials are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaics.
A hypothetical route to a polymer could involve:
Selective conversion of the alkyl bromide to a different functional group (e.g., an azide, followed by reduction to an amine).
Transformation of the aryl chloride into a boronic ester.
Suzuki polymerization of the resulting amino-functionalized boronic ester with a dihalide comonomer to generate a functionalized poly(phenylene).
The methoxyethyl side chain can also play a crucial role by enhancing the solubility of the resulting polymers, which is often a major challenge in the processing of rigid, conjugated polymer backbones.
Derivatization for Functional Material Development
Beyond polymerization, the core structure of this compound can be systematically modified to develop discrete molecules for functional materials. The cross-coupling reactions discussed in section 6.1.1 are key to this approach. For example, Sonogashira or Suzuki couplings can be used to extend the π-conjugated system of the benzene (B151609) ring. Attaching chromophores or electronically active groups can lead to the synthesis of dyes, fluorescent probes, or molecules with nonlinear optical properties. researchgate.net The ability to selectively functionalize the molecule at two different points provides precise control over the final molecular architecture and its resulting physical and electronic properties.
Advanced Synthetic Methodologies Utilizing this compound as a Key Intermediate
The unique structural features of this compound, namely the presence of a reactive bromine atom, a methoxy-stabilized secondary benzylic position, and a chlorinated aromatic ring, render it a versatile intermediate for advanced synthetic transformations. This section explores its potential utility in regioselective alkylations and complex cascade reactions, highlighting its capacity to serve as a building block for intricate molecular architectures.
Regioselective Alkylation of Styrenes
The functionalized side chain of this compound is well-suited for participation in the regioselective alkylation of styrenes. While direct studies involving this specific compound are not prevalent in the literature, its reactivity can be inferred from analogous transformations involving similar β-bromoethyl ethers. A particularly relevant methodology is the titanocene-catalyzed regioselective double alkylation of styrenes.
In this type of reaction, a titanocene (B72419) catalyst, such as titanocene dichloride (Cp₂TiCl₂), is reduced in situ to a low-valent titanium species. This species can then react with an alkyl Grignard reagent and the β-bromoethyl ether. The proposed mechanism involves the generation of an alkyl radical from the Grignard reagent, which then adds to the styrene (B11656) in a regioselective manner to form a more stable benzylic radical intermediate. This intermediate can then be trapped, leading to the formation of a new carbon-carbon bond.
When employing a substrate like this compound, the reaction with a styrene derivative in the presence of a titanocene catalyst and a Grignard reagent could proceed to yield a complex alkylated product. The regioselectivity of the addition to the styrene is controlled by the formation of the most stable benzylic radical. The reaction would likely result in the formation of a 1,3-diaryl structure, a valuable motif in medicinal chemistry and materials science.
The scope of this transformation is potentially broad, accommodating a variety of substituted styrenes. The electronic nature of the substituents on the styrene can influence the reaction efficiency. Electron-donating groups on the styrene may enhance the rate of radical addition, while electron-withdrawing groups might have the opposite effect. A representative overview of the potential outcomes of such a titanocene-catalyzed alkylation is presented in the table below, based on known reactions of similar β-bromoethyl ethers.
| Styrene Derivative | Grignard Reagent | Potential Product Structure | Anticipated Yield Range |
|---|---|---|---|
| Styrene | Ethylmagnesium Bromide | 1-(1-(2-Chlorophenyl)-4-phenyl-2-methoxybutyl)benzene | Moderate to Good |
| 4-Methylstyrene | Ethylmagnesium Bromide | 1-(1-(2-Chlorophenyl)-4-(p-tolyl)-2-methoxybutyl)benzene | Good |
| 4-Methoxystyrene | Ethylmagnesium Bromide | 1-(1-(2-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxybutyl)benzene | Good to Excellent |
| 4-Chlorostyrene | Ethylmagnesium Bromide | 1-(1-(2-Chlorophenyl)-4-(4-chlorophenyl)-2-methoxybutyl)benzene | Moderate |
Lewis Acid-Catalyzed Cycloaddition and Cascade Reactions
The structure of this compound also suggests its potential as a precursor in Lewis acid-catalyzed cycloaddition and cascade reactions. The presence of the methoxy (B1213986) group at the benzylic position can facilitate the formation of a stabilized carbocation upon interaction with a Lewis acid, which can then initiate a variety of transformations.
One plausible scenario involves a formal [4+2] cycloaddition, or Diels-Alder reaction, with a suitable diene. In the presence of a Lewis acid, this compound could potentially eliminate methanol (B129727) to form a reactive ortho-chlorostyrene derivative in situ, which could then act as a dienophile. However, a more intricate and likely pathway would involve a cascade reaction.
A hypothetical Lewis acid-catalyzed cascade reaction could be initiated by the abstraction of the bromide by a Lewis acid (e.g., AgSbF₆, ZnCl₂), leading to the formation of a transient carbocation. This cation could be stabilized by the adjacent methoxy group and the aromatic ring. This electrophilic species could then be attacked by a nucleophilic alkene, such as a styrene derivative. This initial alkylation could be followed by an intramolecular Friedel-Crafts-type reaction, leading to the formation of a polycyclic system.
For instance, reaction with styrene in the presence of a strong Lewis acid could lead to the formation of a new benzylic cation, which could then undergo an intramolecular cyclization onto the 2-chlorophenyl ring, ultimately forming a dihydronaphthalene derivative after proton loss. The feasibility and outcome of such a cascade would be highly dependent on the nature of the Lewis acid, the solvent, and the reaction temperature.
While specific examples of such cascade reactions with this compound are not documented, the principles of Lewis acid catalysis support the potential for such transformations. The table below outlines a conceptual framework for the types of products that could be envisioned from such Lewis acid-promoted cascade reactions.
| Alkene Partner | Lewis Acid | Potential Cascade Product Type | Key Transformation Steps |
|---|---|---|---|
| Styrene | TiCl₄ | Substituted Tetralin | Cation formation, Intermolecular alkylation, Intramolecular Friedel-Crafts |
| 1,3-Butadiene | AlCl₃ | Cyclohexene Derivative | Cation formation, Electrophilic addition, Cyclization |
| Indene | BF₃·OEt₂ | Fused Polycyclic System | Cation formation, Intermolecular alkylation, Intramolecular cyclization |
| α-Methylstyrene | SnCl₄ | Indane Derivative | Cation formation, Intermolecular alkylation, Rearrangement, Cyclization |
The exploration of these advanced synthetic methodologies could unlock the full potential of this compound as a versatile intermediate in the synthesis of complex organic molecules.
Emerging Research Directions and Future Perspectives in the Chemistry of 1 2 Bromo 1 Methoxyethyl 2 Chlorobenzene
Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Design
| AI/ML Application Area | Specific Task for 1-(2-Bromo-1-methoxyethyl)-2-chlorobenzene | Potential Impact |
|---|---|---|
| Reaction Outcome Prediction | Predicting the major product in halogenation or cross-coupling reactions. digitellinc.comyoutube.com | Reduces trial-and-error experimentation; saves resources and time. |
| Retrosynthesis Planning | Generating novel and efficient synthetic routes to the target compound. chemcopilot.com | Accelerates discovery of new pathways and enables access to complex analogues. |
| Condition Optimization | Identifying optimal temperature, solvent, and catalyst for a specific transformation. chemcopilot.compreprints.org | Maximizes product yield, improves purity, and minimizes by-product formation. |
| Selectivity Prediction | Forecasting whether a reaction will occur at the bromo, chloro, or other positions. eurekalert.org | Enables precise control over the synthesis of complex, multi-substituted derivatives. |
Sustainable Synthesis and Circular Economy Principles Applied to Bromo-Chloro-Methoxyethyl Arene Chemistry
The principles of green chemistry and the circular economy are increasingly guiding the design of chemical processes to minimize environmental impact. noviams.combohrium.com Applying these concepts to the synthesis of halogenated aromatic compounds like this compound involves a holistic rethinking of the entire product lifecycle. whiterose.ac.ukmdpi.com
Sustainable synthesis aims to reduce waste, use renewable feedstocks, and employ safer solvents and reagents. carlroth.comrsc.orgnih.gov For bromo-chloro-methoxyethyl arenes, this could involve replacing traditional halogenation methods, which often use hazardous reagents, with greener alternatives. taylorfrancis.com The circular economy extends these principles by designing processes where waste is minimized and materials are kept in use for as long as possible. scielo.br This includes designing molecules for degradation into benign substances after their useful life and finding ways to reuse or recycle waste streams from the synthesis. mdpi.com Research in this area focuses on improving atom economy, reducing the number of synthetic steps, and utilizing catalytic reagents over stoichiometric ones. noviams.comnih.gov The goal is to create a closed-loop system that is both economically viable and environmentally responsible. bohrium.com
| Green Chemistry/Circular Economy Principle | Application in Bromo-Chloro-Methoxyethyl Arene Chemistry | Expected Outcome |
|---|---|---|
| Waste Prevention | Designing synthetic routes with high atom economy and fewer steps. nih.gov | Reduced generation of hazardous by-products and chemical waste. |
| Use of Renewable Feedstocks | Sourcing starting materials from biomass or waste streams instead of fossil fuels. noviams.com | Lower carbon footprint and reduced reliance on depleting resources. |
| Safer Solvents and Auxiliaries | Replacing chlorinated solvents with water, supercritical CO₂, or bio-derived solvents. nih.govnih.gov | Improved process safety and reduced environmental pollution. |
| Design for Degradation | Incorporating functional groups that facilitate biodegradation after use. carlroth.com | Minimized persistence of the chemical or its derivatives in the environment. |
| Catalysis | Using highly selective catalytic reagents instead of stoichiometric ones. noviams.com | Increased reaction efficiency and significant reduction in waste. |
Development of Novel Catalytic Systems for Eco-Friendly Transformations
Catalysis is a cornerstone of green chemistry, and the development of novel, highly efficient, and environmentally benign catalytic systems is a major research focus. For transforming a molecule like this compound, the focus is on catalysts that enable selective reactions under mild conditions. Aryl halides are key substrates in many important carbon-carbon and carbon-heteroatom bond-forming reactions, particularly transition metal-catalyzed cross-couplings. acs.orgmdpi.com
A significant challenge and opportunity lie in the differential reactivity of the C-Br and C-Cl bonds. Research is directed towards developing catalytic systems, often based on palladium, nickel, or copper, that can selectively activate one halide over the other. rsc.org Ligand-free catalytic systems are gaining traction as they are more cost-effective and environmentally friendly. rsc.org Moreover, there is a growing interest in biocatalysis, using enzymes like halogenases and dehalogenases to perform specific transformations. researchgate.netnih.gov These enzymatic methods operate in aqueous media at ambient temperatures and can offer unparalleled selectivity, representing a truly green alternative to traditional chemical methods. researchgate.netrsc.org Metal-free cross-coupling reactions are also emerging as a sustainable alternative, avoiding the toxicity and cost associated with transition metals. preprints.org
| Catalytic System Type | Example Transformation | Key Advantages for Eco-Friendly Synthesis |
|---|---|---|
| Ligand-Free Palladium Catalysis | Selective Suzuki or Heck coupling at the C-Br bond. rsc.orgresearchgate.net | Cost-effective, recyclable, reduced environmental impact. rsc.org |
| Nickel-Based Catalysis | Cross-coupling of the less reactive C-Cl bond. | Utilizes a more earth-abundant and less expensive metal. |
| Biocatalysis (e.g., Halogenases) | Regioselective halogenation or dehalogenation. researchgate.netnih.gov | High selectivity, operates in water, mild reaction conditions, environmentally benign. researchgate.net |
| Photoredox Catalysis | Radical-mediated functionalization of the side chain or aromatic ring. | Uses visible light as a renewable energy source, enables unique transformations. |
| Metal-Free Cross-Coupling | Formation of biaryl compounds without transition metals. preprints.org | Avoids metal contamination in products and reduces toxic waste. preprints.org |
Microfluidic and Flow Chemistry Applications in the Synthesis and Reactions of this compound
Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch flask, offers numerous advantages for the synthesis and manipulation of complex molecules. nih.gov By using microreactors—devices with miniaturized channels—chemists can achieve superior control over reaction parameters such as temperature, pressure, and mixing. bohrium.comelveflow.comresearchgate.net
For the synthesis of this compound, flow chemistry can provide significant benefits. The large surface-area-to-volume ratio in microreactors allows for extremely efficient heat transfer, enabling the safe execution of highly exothermic reactions and precise temperature control, which is crucial for selectivity. nih.govelveflow.com Rapid mixing of reagents can lead to faster reaction times and higher yields. elveflow.com Furthermore, flow chemistry enhances process safety, as only small volumes of hazardous materials are reacting at any given moment. nih.gov This technology is also highly scalable; a process optimized on a microgram scale can often be scaled up to produce kilogram quantities by running the system for a longer duration or by using multiple reactors in parallel. nih.gov The integration of in-line analytical techniques allows for real-time monitoring and optimization, accelerating the development of robust synthetic processes. nih.govnih.gov These features make flow chemistry a powerful tool for exploring the reactivity of this compound and developing efficient, automated manufacturing processes. nih.gov
| Advantage of Flow Chemistry | Relevance to this compound Chemistry | Specific Benefit |
|---|---|---|
| Enhanced Heat Transfer | Controlling exothermic halogenation or lithiation reactions. nih.gov | Improved safety, reduced side-product formation, higher selectivity. |
| Precise Reaction Time Control | Minimizing decomposition of unstable intermediates. bohrium.com | Increased yields and product purity. |
| Improved Mass Transfer & Mixing | Ensuring efficient interaction in multiphasic catalytic reactions. elveflow.com | Faster reaction rates and higher conversion. |
| Increased Safety | Handling of potentially hazardous reagents (e.g., organolithiums, strong oxidants). nih.gov | Enables use of more reactive pathways that are unsafe in batch. |
| Facilitated Scale-Up | Transitioning from laboratory discovery to pilot-scale production. nih.govresearchgate.net | Reduces redevelopment time and costs for manufacturing. |
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield | Key Challenges |
|---|---|---|---|
| Grignard Intermediate | Mg, PEt₂Cl, 0°C | 50% | Moisture sensitivity |
| Thionyl Chloride | SOCl₂, reflux | 65% | Byproduct removal |
| Acidic Oxidation | HCl, Na₂Cr₂O₇, 95°C | 90% | Toxicity of Cr(VI) compounds |
Q. How is this compound characterized using spectroscopic and analytical techniques?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Distinct signals for methoxy (δ 3.3–3.5 ppm), bromoethyl (δ 4.0–4.2 ppm), and aromatic protons (δ 7.0–7.5 ppm). Splitting patterns confirm substitution positions .
- ¹³C NMR : Peaks at δ 50–55 ppm (methoxy carbon) and δ 70–75 ppm (bromoethyl carbons) .
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 277 (M⁺) and fragmentation patterns consistent with bromine isotopes (1:1 ratio for ⁷⁹Br/⁸¹Br) .
- Elemental Analysis : Confirms C, H, Br, Cl, and O composition within ±0.3% of theoretical values .
Q. What role do substituent positions (bromo, methoxy, chloro) play in directing electrophilic substitution reactions?
- Methodological Answer :
- The chloro group at position 2 acts as a meta-director, while the methoxyethyl group at position 1 is ortho/para-directing. Competitive effects lead to regioselective bromination at position 4 in nitration reactions. Computational studies (DFT) predict activation energies for competing pathways .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in regioselectivity data for reactions involving this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the chloro group’s electron-withdrawing effect reduces electron density at adjacent positions, favoring bromination at the methoxyethyl-adjacent carbon. Validate predictions with kinetic isotopic labeling .
- Transition State Modeling : Compare energy barriers for competing pathways (e.g., bromination at position 4 vs. 5) using Gaussian09 with B3LYP/6-31G* basis sets. Experimental validation via HPLC-MS quantifies product ratios .
Q. What strategies optimize catalytic systems for cross-coupling reactions (e.g., Suzuki-Miyaura) using this compound?
- Methodological Answer :
- Ligand Design : Use Pd(OAc)₂ with bidentate ligands (e.g., XPhos) to enhance oxidative addition of the C-Br bond. Solvent polarity (e.g., DMF vs. THF) impacts catalytic turnover; DMF increases yields by 20% .
- Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h while maintaining >85% yield. Monitor reaction progress via in-situ IR spectroscopy .
Q. How do solvent effects and temperature gradients influence crystallization purity?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (e.g., ethyl acetate) yield needle-like crystals with >99% purity (confirmed by XRD), while non-polar solvents (hexane) produce amorphous solids. Slow cooling (0.5°C/min) minimizes defects .
- Thermogravimetric Analysis (TGA) : Identify decomposition thresholds (>200°C) to optimize drying conditions without degrading the product .
Data Contradictions and Resolution
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
